molecular formula C18H13F3N4OS2 B14972702 N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide

N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B14972702
M. Wt: 422.5 g/mol
InChI Key: PSSBFZKODAIXLX-UHFFFAOYSA-N
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Description

N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-4-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound that features a unique combination of heterocyclic structures. This compound is characterized by the presence of thiophene, triazole, and thiazole rings, which are known for their diverse biological and chemical properties. The trifluoromethyl group attached to the benzamide moiety further enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-4-(TRIFLUOROMETHYL)BENZAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-4-(TRIFLUOROMETHYL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution Reagents: Halogenating agents, trifluoromethylating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the parent compound .

Mechanism of Action

The mechanism of action of N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-4-(TRIFLUOROMETHYL)BENZAMIDE involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C18H13F3N4OS2

Molecular Weight

422.5 g/mol

IUPAC Name

N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C18H13F3N4OS2/c19-18(20,21)12-5-3-11(4-6-12)16(26)22-8-7-13-10-28-17-23-15(24-25(13)17)14-2-1-9-27-14/h1-6,9-10H,7-8H2,(H,22,26)

InChI Key

PSSBFZKODAIXLX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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